molecular formula C20H26N2O3S B2480663 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2305565-52-8

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No. B2480663
CAS RN: 2305565-52-8
M. Wt: 374.5
InChI Key: HVTLYXDSUBNTAT-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as EMD 386088, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties that make it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine 386088 is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This dual mechanism of action is thought to be responsible for the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound 386088 has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. The compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine 386088 is its high selectivity for the 5-HT1A receptor, which makes it a potential candidate for drug development. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine 386088. One area of focus could be on the development of novel formulations that improve the compound's solubility and bioavailability. Another direction could be on investigating the compound's potential use in the treatment of other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and its potential interactions with other neurotransmitter systems in the brain.
Conclusion
This compound 386088 is a promising compound that has shown significant potential for the treatment of various neuropsychiatric disorders. Its dual mechanism of action as an SSRI and a 5-HT1A receptor agonist makes it a potential candidate for drug development. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine 386088 involves several steps, including the condensation of 5-ethyl-2-methoxybenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-methylphenyl magnesium bromide. The final product is obtained through purification and isolation processes.

Scientific Research Applications

1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine 386088 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant activity against several diseases, including depression, anxiety, and schizophrenia. The compound has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and Parkinson's disease.

properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-17-7-10-19(25-3)20(15-17)26(23,24)22-13-11-21(12-14-22)18-8-5-16(2)6-9-18/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTLYXDSUBNTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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